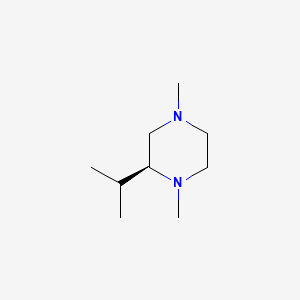![molecular formula C30H22N4 B13743101 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)
9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is a complex organic compound that features a unique structure combining anthracene and benzimidazole moieties. This compound is of significant interest due to its potential applications in various fields, including materials science, medicinal chemistry, and photophysics. The presence of benzimidazole groups imparts unique electronic properties to the compound, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene typically involves the condensation of 9,10-dibromoanthracene with benzimidazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 9,10-dibromoanthracene is reacted with benzimidazole in the presence of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the palladium-catalyzed cross-coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives of anthracene.
Reduction: Reduced anthracene derivatives.
Substitution: Functionalized benzimidazole derivatives.
科学的研究の応用
9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is primarily related to its ability to interact with various molecular targets through its benzimidazole groups. These interactions can include:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects.
Enzyme Inhibition: Benzimidazole derivatives are known to inhibit certain enzymes, which can be exploited for therapeutic purposes.
Fluorescence: The compound’s strong fluorescence allows it to be used as a probe in bioimaging applications.
類似化合物との比較
9,10-Di(1H-imidazol-1-yl)anthracene: Similar structure but with imidazole instead of benzimidazole groups.
1,4-Bis((1H-benzo[d]imidazol-1-yl)methyl)benzene: Similar benzimidazole groups but with a benzene core instead of anthracene.
Uniqueness: 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is unique due to its combination of anthracene and benzimidazole, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific molecular interactions .
特性
分子式 |
C30H22N4 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
1-[[10-(benzimidazol-1-ylmethyl)anthracen-9-yl]methyl]benzimidazole |
InChI |
InChI=1S/C30H22N4/c1-2-10-22-21(9-1)25(17-33-19-31-27-13-5-7-15-29(27)33)23-11-3-4-12-24(23)26(22)18-34-20-32-28-14-6-8-16-30(28)34/h1-16,19-20H,17-18H2 |
InChIキー |
WNSJMNSXKORJPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN4C=NC5=CC=CC=C54)CN6C=NC7=CC=CC=C76 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


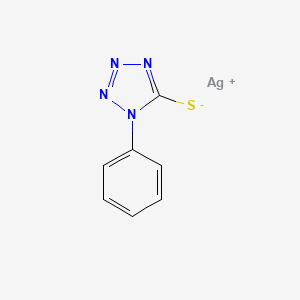
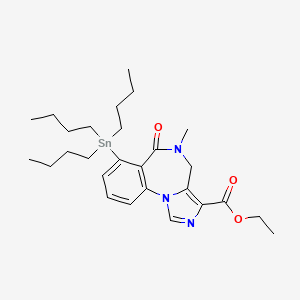
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
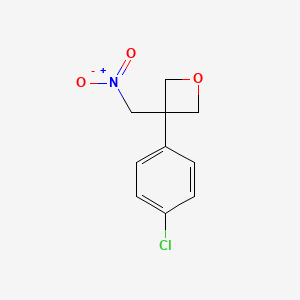
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
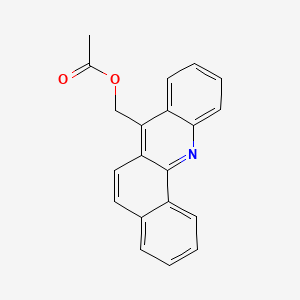
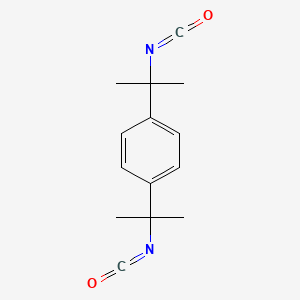
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)

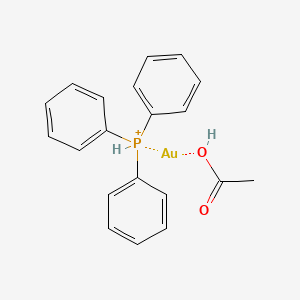
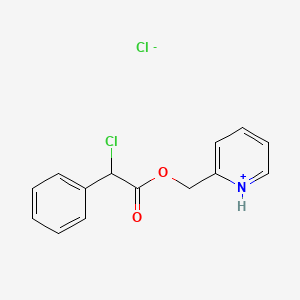

![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
